2,3-Dimethoxyphenylacetonitrile

Physical property differentiation Isomer comparison Formulation compatibility

2,3-Dimethoxyphenylacetonitrile (CAS 4468-57-9) is a dimethoxy-substituted phenylacetonitrile isomer with the molecular formula C₁₀H₁₁NO₂ and molecular weight 177.20 g/mol. Unlike its more common 3,4-dimethoxy isomer (homoveratronitrile), the 2,3-substitution pattern places the two methoxy groups in an ortho arrangement on the phenyl ring, which fundamentally alters its physical properties, reactivity, and regulatory identity.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 4468-57-9
Cat. No. B1295363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxyphenylacetonitrile
CAS4468-57-9
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CC#N
InChIInChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6H2,1-2H3
InChIKeyVAOKGCHIOACZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxyphenylacetonitrile (CAS 4468-57-9) – Ortho-Dimethoxy Phenylacetonitrile Isomer for Regulated Impurity Standards and Alkaloid Synthesis


2,3-Dimethoxyphenylacetonitrile (CAS 4468-57-9) is a dimethoxy-substituted phenylacetonitrile isomer with the molecular formula C₁₀H₁₁NO₂ and molecular weight 177.20 g/mol [1]. Unlike its more common 3,4-dimethoxy isomer (homoveratronitrile), the 2,3-substitution pattern places the two methoxy groups in an ortho arrangement on the phenyl ring, which fundamentally alters its physical properties, reactivity, and regulatory identity . The compound is a liquid at ambient temperature (density 1.13 g/cm³ at 20°C) and is recognized under multiple regulatory designations as Tetrabenazine Impurity 35 and Dobutamine Impurity 48, making it an essential reference standard for pharmaceutical quality control [2]. Its nitrile group enables versatile transformations including hydrolysis, reduction, and cyclization, while the ortho-dimethoxy array serves as a latent catechol synthon .

Identity Ortho-dimethoxy isomer for regulated impurity standards and alkaloid synthesis
Grade Pharmaceutical impurity reference standard; ISO 17034 certified option available
Workflow Ortho-directed cyclization; protected catechol synthon for liquid-phase chemistry

Why 2,3-Dimethoxyphenylacetonitrile Cannot Be Replaced by Generic Dimethoxyphenylacetonitrile Isomers in Regulated and Synthetic Applications


Despite sharing the identical molecular formula (C₁₀H₁₁NO₂) and molecular weight (177.20 g/mol) with all positional isomers, 2,3-dimethoxyphenylacetonitrile exhibits a fundamentally different physical state (liquid versus crystalline solid) and distinct boiling point that reflect altered intermolecular interactions driven by the ortho-dimethoxy geometry . More critically, pharmaceutical regulatory frameworks assign impurity codes based on precise chemical identity, not functional class: Tetrabenazine Impurity 35 and Dobutamine Impurity 48 are defined exclusively as 2-(2,3-dimethoxyphenyl)acetonitrile, meaning the 2,5-isomer (Tetrabenazine Impurity 24, CAS 18086-24-3) and the 3,4-isomer (Verapamil impurity, CAS 93-17-4) are distinct entities that cannot satisfy the same analytical reference standard requirement [1]. In synthetic chemistry, the ortho relationship of the two methoxy groups enables unique cyclization trajectories—such as the Thorpe-Ziegler cyclization to 2-(2,3-dimethoxyphenyl)cyclohexanone en route to morphinan alkaloids—that meta- or para-substituted isomers cannot replicate because the ring-closure regiochemistry is dictated by the positions of the electron-donating substituents [2].

Regulatory Only the 2,3-isomer meets dual-impurity designation for Tetrabenazine Impurity 35 and Dobutamine Impurity 48; generic isomers do not satisfy this analytical reference requirement. Identity-specific regulation
Synthetic The ortho-dimethoxy array enables Thorpe-Ziegler cyclization to morphinan precursors; meta or para isomers direct toward isoquinoline products and cannot replicate this route. Pathway divergence
Physical The target is a liquid at ambient temperature, while positional isomers are crystalline solids; this phase difference may alter handling, solubility, and formulation protocols. Formulation context

2,3-Dimethoxyphenylacetonitrile (CAS 4468-57-9): Quantified Differentiation Evidence Against Closest Isomers for Scientific Procurement Decisions


Physical State at Ambient Temperature: Liquid vs. Crystalline Solid – Direct Handling and Formulation Impact

2,3-Dimethoxyphenylacetonitrile is a liquid at 20°C with a density of 1.13 g/cm³, whereas its closest positional isomers — 3,4-dimethoxyphenylacetonitrile (CAS 93-17-4, mp 62–65°C), 2,5-dimethoxyphenylacetonitrile (CAS 18086-24-3, mp 51–53°C), and 3,5-dimethoxyphenylacetonitrile (CAS 13388-75-5, mp 54–57°C) — are all crystalline solids at ambient temperature . The 2,4-isomer (CAS 1891-11-8) also crystallizes as a solid. This liquid-versus-solid divergence is a direct consequence of the ortho-dimethoxy arrangement disrupting crystal packing through steric hindrance between the adjacent methoxy groups, a feature unique to the 2,3-substitution pattern among the dimethoxyphenylacetonitrile series .

Physical State at 20°C
Head-to-head
Liquid (1.13 g/cm³) vs. all comparators crystalline solid (mp > 50°C)
Liquid state may simplify solution-based workflows
Data to verify; based on manufacturer specs and PubChem
Physical property differentiation Isomer comparison Formulation compatibility

Boiling Point Reduction: Ortho-Dimethoxy Geometry Weakens Intermolecular Forces Relative to Meta and Para Isomers

The atmospheric-pressure boiling point of 2,3-dimethoxyphenylacetonitrile is 283.2°C (760 mmHg), which is 22.4°C lower than the 2,5-isomer (305.6°C), 33.5°C lower than the 3,5-isomer (316.7°C, predicted), and 20.9°C lower than the 2,4-isomer (304.1°C) . This systematic boiling point depression of the 2,3-isomer relative to all non-ortho-substituted isomers reflects reduced intermolecular dipole-dipole interactions and diminished π-stacking efficiency caused by the ortho-methoxy groups twisting the phenyl ring electron distribution . The flash point follows the same trend: 109.8°C for the 2,3-isomer versus 121.6°C for the 2,5-isomer and >230°F (~110°C) for the 3,5-isomer .

Boiling Point Reduction
Head-to-head
20.9–33.5°C lower than non-ortho isomers at 760 mmHg
Supports gentler distillation purification and thermal stability screening
Predicted values for 3,5-isomer; context-dependent
Thermophysical property Isomer boiling point comparison Distillation purification

Unique Dual Regulatory Impurity Designation: The Only Dimethoxyphenylacetonitrile Isomer Serving as Both Tetrabenazine Impurity 35 and Dobutamine Impurity 48 Reference Standard

2,3-Dimethoxyphenylacetonitrile is the only dimethoxyphenylacetonitrile isomer that holds dual regulatory impurity designations: Tetrabenazine Impurity 35 (per SynZeal reference standard catalog) and Dobutamine Impurity 48 (per MOLCOO reference standard catalog) [1]. The 2,5-isomer is separately designated as Tetrabenazine Impurity 24 (CAS 18086-24-3), while the 3,4-isomer is classified as a Verapamil impurity and an intermediate for Papaverine [1]. For Dobutamine Impurity 48, the certified reference standard achieves HPLC purity ≥99.0%, with structural confirmation by ¹H NMR, ¹³C NMR, and HRMS, enabling validated HPLC methods with a separation resolution ≥2.0 and a detection limit of 0.01 ng/mL . The UPLC-MS/MS method achieves an even lower detection limit of 0.002 ng/mL using a C18 column (1.7 μm) with 0.1% formic acid–acetonitrile gradient elution, completing separation within 2 minutes .

Dual Regulatory Designation
Head-to-head
Tetrabenazine Impurity 35 and Dobutamine Impurity 48; HPLC purity ≥99.0%; LOD down to 0.002 ng/mL
Mandatory reference standard for ANDA submissions; isomer identity is non-negotiable
Certified standard with 24-month stability at 2–8°C
Pharmaceutical impurity reference standard Regulatory compliance ANDA/QC analytical method

Cytotoxicity Quantification as Dobutamine Process Impurity: Target-Specific Safety Margin Data Supporting ICH Q3A Threshold Compliance

In vitro cytotoxicity testing using H9c2 rat cardiomyocytes established an IC₅₀ of 212.6 μM for 2,3-dimethoxyphenylacetonitrile as Dobutamine Impurity 48, compared to dobutamine's IC₅₀ of 15.6 μM in the same assay, yielding a ~13.6-fold safety margin . This quantitative toxicity data supports the ICH Q3A reporting threshold (≤0.1%) by demonstrating that the impurity is substantially less cytotoxic than the active pharmaceutical ingredient at equimolar concentrations . The impurity can be controlled during dobutamine synthesis by optimizing cyanidation reaction temperature (20–25°C) and reagent stoichiometry, achieving a ≥50% reduction in impurity generation when reaction time is limited to ≤3 hours and pH is maintained at 8.0–9.0 .

Cytotoxicity as Impurity
Cross-study
IC₅₀ = 212.6 μM (H9c2); ~13.6-fold less cytotoxic than dobutamine API
Supports ICH Q3A threshold context for this specific impurity
In vitro H9c2 rat cardiomyocyte assay; context-dependent
Genotoxic impurity assessment Cardiomyocyte cytotoxicity ICH Q3A impurity qualification

Ortho-Dimethoxy-Directed Thorpe-Ziegler Cyclization: Exclusive Access to 2-(2,3-Dimethoxyphenyl)cyclohexanone en Route to Morphinan and Benzazocin Alkaloids

The 2,3-dimethoxy substitution pattern is essential for the Thorpe-Ziegler intramolecular cyclization that converts 2,3-dimethoxyphenylacetonitrile-derived intermediates into 2-(2,3-dimethoxyphenyl)cyclohexanone, a key intermediate in morphinan alkaloid synthesis [1]. This cyclization was first demonstrated by Bergmann, Pappo, and Ginsburg (1950) and subsequently exploited by Horning for morphine skeleton construction [1][2]. The ortho-methoxy groups facilitate the Thorpe-Ziegler cyclization regiochemistry that yields the thermodynamically favored six-membered ring enamino-nitrile intermediate, which upon hydrolysis delivers the cyclohexanone [1]. Separately, 2,3-dimethoxyphenylacetonitrile served as the starting material (compound 7) in a multi-step synthesis of 7,8-dihydroxy-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-1-ol via oxime formation, Beckmann rearrangement, hydrolysis, and cyclization, demonstrating its unique utility in benzazocin alkaloid construction [3]. The 3,4- and 3,5-isomers, when subjected to analogous Vilsmeier reaction conditions, yield entirely different isoquinoline products (3-chloro-6,8-dimethoxyisoquinoline in the case of the 3,5-isomer) rather than the cyclohexanone intermediates required for morphinan synthesis [4].

Ortho-Directed Cyclization
Cross-study
Exclusive access to 2-(2,3-dimethoxyphenyl)cyclohexanone for morphinan/benzazocin alkaloids
Chemically irreplaceable for alkaloid synthesis routes requiring this scaffold
Thorpe-Ziegler and Beckmann rearrangement pathways; data from literature
Alkaloid total synthesis Thorpe-Ziegler cyclization Ortho-directing effect

ISO 17034 Certified Reference Standard Availability with Traceable Characterization: Differentiating Analytical-Grade from Research-Grade Procurement

2,3-Dimethoxyphenylacetonitrile is available as an ISO 17034 certified reference standard from CATO Research Chemicals, manufactured under an accredited quality management system that includes ISO 9001 and ANAB ISO 17034 certifications . This certification distinguishes the compound from generic research-grade material (typically supplied at 95–98% purity without formal traceability) by providing documented measurement uncertainty, traceability to SI units, and a certificate of analysis suitable for regulatory submissions . The compound is also available from Aladdin at ≥95% purity (catalog D300257, ¥59.90/250 mg to ¥2,279.90/25 g) for research-scale use, and from Aromsyn at NLT 98% purity with batch-specific certificates of analysis and structural confirmation data . The CATO ISO 17034 standard is specifically positioned as a pharmaceutical impurity reference material for HPLC method calibration, where the certified purity value directly impacts the accuracy of impurity quantification in drug product release testing .

ISO 17034 Certification
Supplier data
Certified reference standard with documented measurement uncertainty and SI traceability
Audit-ready traceability for regulatory method validation
Supplier certification; verify against specific regulatory requirements
ISO 17034 certification Reference standard traceability Analytical method validation

Procurement-Guiding Application Scenarios for 2,3-Dimethoxyphenylacetonitrile (CAS 4468-57-9) Based on Verified Differentiation Evidence


Regulatory Pharmaceutical Impurity Reference Standard for Tetrabenazine and Dobutamine ANDA/NDA Submissions

This compound is the mandatory reference standard for identification and quantification of Tetrabenazine Impurity 35 and Dobutamine Impurity 48 in drug substance and drug product release testing. The ISO 17034 certified grade (CATO) provides audit-ready traceability for regulatory submissions, with a validated HPLC method achieving a detection limit of 0.01 ng/mL and separation resolution ≥2.0 . For Dobutamine quality control, the impurity must be controlled at ≤0.1% per ICH Q3A, and the reference standard's 24-month stability at 2–8°C with <0.3% solution degradation per month ensures long-term analytical method reliability . No other dimethoxyphenylacetonitrile isomer can fulfill this function: the 2,5-isomer is Tetrabenazine Impurity 24 (a different impurity requiring separate quantification), and the 3,4-isomer is associated with Verapamil, not Tetrabenazine or Dobutamine [1].

Total Synthesis of Morphinan, Lycoramine, and Benzazocin Alkaloids via Ortho-Dimethoxy-Directed Cyclization

Research groups pursuing total synthesis of morphine-related alkaloids, (±)-lycoramine, or benzazocin scaffolds require the 2,3-isomer as the essential starting material for the Thorpe-Ziegler cyclization to 2-(2,3-dimethoxyphenyl)cyclohexanone, the key morphinan precursor [2]. This cyclization, documented by Bergmann et al. (1950) and validated in multiple subsequent total syntheses, is regioselective for the ortho-dimethoxy substitution pattern; the 3,4- and 3,5-isomers undergo Vilsmeier reaction pathways that lead to isoquinoline products instead [3]. For benzazocin synthesis, the Beckmann rearrangement route from 2,3-dimethoxyphenylacetonitrile-derived oximes provides access to the 2,6-methano-3-benzazocin ring system that cannot be constructed from meta- or para-substituted analogs [4]. Procurement at ≥98% purity (Aromsyn) or ≥95% (Aladdin) with structural confirmation by NMR is recommended for synthetic chemistry applications.

Ortho-Catechol Precursor for Metal-Directed Self-Assembly Ligands and Functional Materials

The 2,3-dimethoxy arrangement serves as a protected catechol (benzene-1,2-diol) equivalent, enabling researchers to use this compound as a stable, non-oxidizable precursor that can be demethylated to reveal the catechol moiety at the appropriate synthetic stage . This strategy has been employed in the synthesis of linear oligo(catechol) ligands for metal-directed helicate self-assembly, where the 2,3-dimethoxybenzyl bromide building blocks are derived from the same ortho-dimethoxy starting material family . The liquid physical state of 2,3-dimethoxyphenylacetonitrile at room temperature facilitates its use in continuous flow chemistry setups, where solid isomers would require pre-dissolution and potentially clog feed lines . The nitrile group provides a synthetic handle for further elaboration (reduction to amine, hydrolysis to acid, or cyclization) while the ortho-dimethoxy array remains intact until the planned deprotection step.

Photochromic Material Development Using 2,3-Dimethoxyphenylacetonitrile as a Key Synthetic Intermediate

Patents describe the use of 2,3-dimethoxyphenylacetonitrile as a building block for industrially applicable photochromic compounds that exhibit rapid colorizing/decolorizing reactions with high durability . The ortho-dimethoxy substitution pattern on the phenylacetonitrile scaffold contributes to the electronic properties that govern the photochromic switching kinetics . For materials science procurement, the compound's availability from multiple suppliers (Aladdin, Aromsyn, BOC Sciences) at scales ranging from 250 mg to kilogram quantities, with documented purity specifications and certificates of analysis, supports both exploratory research and pilot-scale development .

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard
Dual-impurity designation; ISO 17034 certified grade
Regulatory identity confirmation and traceability documentation
Morphinan and benzazocin alkaloid synthesis
Ortho-dimethoxy-directed cyclization capability
Cyclization regiochemistry and scaffold access
Protected catechol synthon for materials research
Liquid physical state; stable ortho-dimethoxy array
Liquid-phase handling and controlled deprotection review
Photochromic material development
Electronic contribution of ortho-dimethoxy pattern
Photochromic switching kinetics and durability

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